molecular formula C12H10F5NO B5457098 N-cyclopentyl-2,3,4,5,6-pentafluorobenzamide

N-cyclopentyl-2,3,4,5,6-pentafluorobenzamide

Cat. No.: B5457098
M. Wt: 279.21 g/mol
InChI Key: LLGKSYFMTYWFFE-UHFFFAOYSA-N
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Description

N-cyclopentyl-2,3,4,5,6-pentafluorobenzamide is a chemical compound with the molecular formula C12H10F5NO It is characterized by the presence of a cyclopentyl group attached to a pentafluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2,3,4,5,6-pentafluorobenzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with cyclopentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2,3,4,5,6-pentafluorobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles.

    Reduction Reactions: The amide group can be reduced to an amine under appropriate conditions.

    Oxidation Reactions: The cyclopentyl group can be oxidized to form cyclopentanone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 100°C.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly used. These reactions are usually carried out in anhydrous conditions at low temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used, often in acidic or basic aqueous solutions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

    Reduction Reactions: The major product is N-cyclopentyl-2,3,4,5,6-pentafluoroaniline.

    Oxidation Reactions: Products include cyclopentanone derivatives and other oxidized forms of the cyclopentyl group.

Scientific Research Applications

N-cyclopentyl-2,3,4,5,6-pentafluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2,3,4,5,6-pentafluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. The pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2,3,4,5,6-pentafluorobenzylamine
  • N-cyclopentyl-2,3,4,5,6-pentafluorobenzyl alcohol
  • N-cyclopentyl-2,3,4,5,6-pentafluorobenzonitrile

Uniqueness

N-cyclopentyl-2,3,4,5,6-pentafluorobenzamide is unique due to the presence of both a cyclopentyl group and a pentafluorobenzamide moiety. This combination imparts distinct chemical properties, such as high stability and reactivity towards nucleophiles, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-cyclopentyl-2,3,4,5,6-pentafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F5NO/c13-7-6(8(14)10(16)11(17)9(7)15)12(19)18-5-3-1-2-4-5/h5H,1-4H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGKSYFMTYWFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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